3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Overview
Description
The compound “3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid” belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of the compound is C15H18N2O3 . The InChI code is 1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s InChI key is FHEOAGCWJWUKJJ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Pyrazolones : Compounds similar to 3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid have been synthesized for their potential biological properties, such as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Synthesis of Azo and Bisazo Dyes : Pyrazolone derivatives have been used in the synthesis of new heterocycles with dyeing properties, indicating a potential application in material sciences (Bagdatli & Ocal, 2012).
Medicinal Chemistry
- Potential Antimicrobial and Anticancer Agents : Pyrazole derivatives, similar in structure to the compound , have shown promising results in antimicrobial and anticancer activities, suggesting potential medicinal applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science
- Dyeing Properties : The utilization in the production of azo and bisazo dyes suggests an application in textile and material sciences. This usage capitalizes on the coloration properties of these compounds (Bagdatli & Ocal, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that similar compounds, such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa), have been shown to inhibit soil nitrification . These compounds are thought to inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-4-5-12(8-10(9)2)17-15(20)13(11(3)16-17)6-7-14(18)19/h4-5,8,13H,6-7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXYJMIFXKTOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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